1-(2,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound that belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities. This compound features a thioxo group, which contributes to its reactivity and potential pharmacological properties. The presence of the 2,4-dichlorophenyl substituent may enhance its biological activity and selectivity.
This compound can be synthesized through various methods, including the Biginelli reaction, which is a well-known multi-component reaction involving aldehydes, urea or thiourea, and 1,3-dicarbonyl compounds. The synthesis often utilizes different catalysts and conditions to optimize yields and selectivity.
1-(2,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is classified as a heterocyclic organic compound. It is specifically categorized under pyrimidine derivatives due to its structural framework.
The synthesis of 1-(2,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be achieved via the Biginelli reaction. This reaction typically involves:
The one-pot synthesis method allows for a streamlined approach where all reactants are combined in a single vessel. This method not only simplifies the procedure but also reduces the time and resources required for purification processes. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol .
The molecular structure of 1-(2,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one includes:
The molecular formula is , with a molecular weight of approximately 303.16 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure of synthesized compounds .
The compound can undergo various chemical reactions typical of thioxo-pyrimidines:
In studies involving similar compounds, it was observed that derivatives exhibited antimicrobial activity when tested against various bacterial strains. This suggests potential applications in medicinal chemistry .
The mechanism of action for compounds like 1-(2,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one often involves:
Studies have indicated that similar compounds exhibit significant activity against targets such as HIV reverse transcriptase and other enzymes involved in disease pathways .
Relevant analyses such as melting point determination and solubility tests are essential for characterizing new compounds during synthesis .
1-(2,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has potential applications in:
Research into this compound continues to explore its full range of biological activities and potential therapeutic applications .
The dihydropyrimidinone (DHPM) scaffold represents a quintessential "privileged structure" in medicinal chemistry due to its versatile pharmacophoric properties and broad synthetic accessibility. These heterocyclic compounds, formally known as 3,4-dihydropyrimidin-2(1H)-ones or -thiones, are synthesized primarily via the Biginelli multi-component reaction. This one-pot condensation of aldehydes, β-keto esters, and urea/thiourea derivatives enables efficient generation of molecular diversity [2] [5]. The structural similarity of DHPMs to natural pyrimidine bases (cytosine, thymine, uracil) underpins their intrinsic bioactivity, allowing interactions with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic contacts [2]. Notably, marine alkaloids Batzelladine A and B—complex DHPM derivatives—demonstrate potent anti-HIV activity by inhibiting gp-120-CD4 binding, validating this scaffold's pharmaceutical significance [2].
Table 1: Core Structures of Biologically Active Dihydropyrimidinones
Core Structure | Substitution Pattern | Representative Bioactive Compound |
---|---|---|
3,4-DHPM-2-one | C4-aryl, C5-ester/carbonyl | Monastrol (Eg5 kinesin inhibitor) |
3,4-DHPM-2-thione | C4-aryl, C5-acetyl | Thio-monastrol derivatives |
2-Thio-6-oxo-DHPM | C1-aryl, C6-hydroxy | 1-(2,4-Dichlorophenyl)-6-hydroxy-2-thioxo-DHPM |
Polycyclic DHPM | Fused pyrazole/indole rings | Anti-HIV S-DABO derivatives |
The synthetic flexibility of the DHPM scaffold facilitates extensive structure-activity relationship (SAR) explorations. Modern catalytic methods, including β-cyclodextrin-propyl sulfonic acid systems and Keggin-type polyoxometalates, enable eco-friendly production under solvent-free conditions [2]. This adaptability allows medicinal chemists to fine-tune electronic properties, stereochemistry, and biodistribution profiles—critical for optimizing pharmacokinetic behavior. For instance, 3,4-methylenedioxy derivatives of monastrol exhibit 30-fold increased potency against HT-29 colon cancer cells compared to the parent molecule [2].
Thioxo-dihydropyrimidinones (2-thioxo-DHPMs) demonstrate enhanced target affinity and broad-spectrum bioactivity compared to their oxo counterparts, attributed to the thiocarbonyl group's superior hydrogen-bond-accepting capacity and lipophilicity. These derivatives exhibit remarkable pharmacological diversity:
Table 2: Therapeutic Activities of 2-Thioxo-Dihydropyrimidinone Derivatives
Therapeutic Area | Key Structural Features | Potency Range | Mechanistic Insights |
---|---|---|---|
Anti-HIV | C6-benzyl, C5-alkyl, pyrazole-thioether | EC₅₀: 3.8–475.9 nM | Non-nucleoside reverse transcriptase inhibition (NNRTI) |
Anticancer | C1-aryl, C6-hydroxy, C2-thioxo | IC₅₀: 0.175–20 µM | Lactate dehydrogenase inhibition, Eg5 kinesin blockade |
Antimicrobial | C4-halogenated aryl, C5-trifluoroacetyl | MIC: 2–32 µg/mL | Disruption of microbial cell wall synthesis |
Anti-inflammatory | C4-(p-methylsulfonylphenyl) | IC₅₀ COX-2: 0.12 µM | Selective cyclooxygenase-2 inhibition |
This specific compound (Mol. Wt. 289.13 g/mol; InChIKey: SQSCUZPKAWQIRQ-UHFFFAOYSA-N) exemplifies strategic molecular design within the DHPM class [1]. Its structure integrates three pharmacophoric elements:
Though discontinued commercially (CymitQuimica ref. 10-F427097), its structural features warrant investigation for anticancer and antiviral applications [1]. The dichlorophenyl group mirrors bioactive analogs in anti-HIV S-DABOs (e.g., compound I-12 with EC₅₀ = 4.3–219.3 nM against primary HIV strains) [3], while the 6-hydroxy-2-thioxo motif resembles LDH inhibitors like N-hydroxyindole-based derivatives [2] [4]. Molecular modeling predicts conformational rigidity due to intramolecular H-bonding between 6-OH and C4 carbonyl, potentially favoring target selectivity.
Table 3: Structural Analysis of 1-(2,4-Dichlorophenyl)-6-hydroxy-2-thioxo-DHPM
Structural Feature | Biophysical Properties | Potential Pharmacological Impact |
---|---|---|
2,4-Dichlorophenyl at N1 | LogP: +2.1 (fragment), MR: 30.5 | Enhanced lipophilicity for membrane penetration; halogen bonding with protein targets |
6-Hydroxy at C6 | pKa: ~9.5 (enol), 11.2 (phenol) | Tautomerism enabling metal chelation; H-bond donation to catalytic residues |
2-Thioxo group | ΔlogP: +0.8 vs C2=O, H-bond acceptance | Improved enzyme affinity via thiocarbonyl interactions; metabolic resistance |
Conjugated system | λmax: 310–325 nm (UV), planar conformation | DNA intercalation potential; π-stacking with aromatic amino acids |
Compounds Mentioned in Text:
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7